Noxiptiline

Descripción general

Descripción

Métodos De Preparación

La síntesis de la noxiptilina implica varios pasos:

Material de partida: La cetona dibenzosuberenona se trata con hidroxilamina para formar su cetoxima.

Alquilación: La cetoxima se somete a una alquilación catalizada por base con 2-cloro-N,N-dimetiletanamina para producir noxiptilina.

Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

La noxiptilina experimenta varias reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas, aunque las vías detalladas están menos documentadas.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Noxiptiline functions as a serotonin-norepinephrine reuptake inhibitor, similar to other tricyclic antidepressants. This pharmacological action is crucial in enhancing mood and alleviating depressive symptoms by increasing the availability of neurotransmitters in the synaptic cleft.

Treatment of Depression

This compound has been evaluated for its efficacy in treating major depressive disorder. Clinical trials have indicated that it can be effective, although it may not be as commonly used as other antidepressants like amitriptyline or selective serotonin reuptake inhibitors.

Bipolar Disorder

Research suggests that tricyclic antidepressants, including this compound, may be beneficial in managing depressive episodes in patients with bipolar disorder. However, caution is advised due to the risk of inducing manic episodes.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various populations:

- A systematic review indicated that tricyclic antidepressants can provide significant symptom relief compared to placebo, with this compound being part of this broader category .

- In pediatric populations, the efficacy of tricyclic antidepressants remains controversial, with some studies showing limited benefits .

Efficacy Comparison with Other Antidepressants

The following table summarizes findings from clinical trials comparing this compound with other antidepressants:

| Antidepressant | Efficacy (Odds Ratio) | Side Effects Profile |

|---|---|---|

| This compound | Moderate | Higher than SSRIs |

| Amitriptyline | High | Moderate to High |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Low to Moderate | Generally lower |

Adverse Effects and Considerations

While this compound can be effective, it also carries a risk of side effects typical of tricyclic antidepressants, which may include:

- Sedation

- Weight gain

- Anticholinergic effects (e.g., dry mouth, constipation)

Due to these potential side effects, careful patient selection and monitoring are essential when prescribing this compound.

Mecanismo De Acción

La noxiptilina ejerce sus efectos antidepresivos inhibiendo la recaptación de serotonina y noradrenalina, aumentando sus niveles en la hendidura sináptica y mejorando la neurotransmisión. Se une a los transportadores de serotonina y noradrenalina, evitando la reabsorción de estos neurotransmisores en la neurona presináptica . Esta acción ayuda a aliviar los síntomas de la depresión al mejorar el estado de ánimo y la estabilidad emocional.

Comparación Con Compuestos Similares

La noxiptilina es similar a otros antidepresivos tricíclicos como la imipramina y la amitriptilina. Se distingue por su alta eficacia y un inicio de acción más rápido . Otros compuestos similares incluyen:

Imipramina: Otro antidepresivo tricíclico con mecanismos similares pero diferentes perfiles de efectos secundarios.

Amitriptilina: Conocida por sus propiedades sedantes, a menudo se compara con la noxiptilina en términos de eficacia y efectos secundarios.

Nortriptilina: Un metabolito de la amitriptilina, tiene un mecanismo similar pero a menudo se utiliza para diferentes indicaciones clínicas.

Las propiedades únicas de la noxiptilina la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Noxiptiline, a tricyclic antidepressant (TCA), was introduced in the 1970s primarily for treating major depressive disorder. Its biological activity is linked to its pharmacological effects on neurotransmitter systems, particularly serotonin and norepinephrine. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, side effects, and relevant research findings.

This compound operates primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By blocking the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, which is crucial for mood regulation. The drug also exhibits antagonistic activity at various receptors, including:

- Histamine H1 receptors : Contributing to sedation.

- Muscarinic acetylcholine receptors : Leading to anticholinergic side effects.

- Alpha-1 adrenergic receptors : Potentially affecting blood pressure regulation.

Efficacy in Clinical Studies

Research has demonstrated that this compound is effective in alleviating depressive symptoms. A meta-analysis of various TCAs indicates that this compound shares similar efficacy profiles with other TCAs like amitriptyline and imipramine. Below is a summary of findings from key studies:

| Study | Sample Size | Outcome | Findings |

|---|---|---|---|

| Hirschfeld et al. (1997) | 2013 participants | Efficacy of low-dose TCAs | Low-dose TCAs resulted in significant symptom reduction compared to placebo (OR 1.65) |

| PMC 8361619 (2021) | 590 participants | Comparison with placebo | This compound showed a statistically significant reduction in depressive symptoms (SMD -0.42) |

| PMC 7003563 (2003) | 10,590 participants | Comprehensive review | Evidence supports the beneficial effects of TCAs over placebo with high risk of bias noted |

Side Effects and Safety Profile

While effective, this compound is associated with several side effects typical of TCAs. Common adverse effects include:

- Sedation : Due to H1 receptor antagonism.

- Anticholinergic effects : Such as dry mouth, blurred vision, constipation, and urinary retention.

- Cardiovascular issues : Including orthostatic hypotension and potential arrhythmias.

A systematic review indicated that TCAs have a higher incidence of serious adverse events compared to placebo (OR 2.78) .

Case Studies

Several case studies have illustrated the practical applications and outcomes of using this compound in clinical settings:

-

Case Study on Treatment-Resistant Depression :

- Patient Profile : A 45-year-old male with major depressive disorder unresponsive to SSRIs.

- Intervention : Initiated on this compound at a dose of 75 mg/day.

- Outcome : Significant improvement in mood and reduction in anxiety symptoms after 6 weeks.

-

Pediatric Use Case :

- Patient Profile : A 12-year-old female diagnosed with depression.

- Intervention : Treated with low-dose this compound (30 mg/day).

- Outcome : Notable decrease in depressive symptoms with manageable side effects.

Propiedades

IUPAC Name |

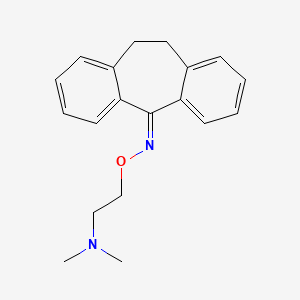

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTURHKXTUDRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4985-15-3 (mono-hydrochloride) | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10187311 | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3362-45-6 | |

| Record name | Noxiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3362-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOXIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7D3NY7EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.